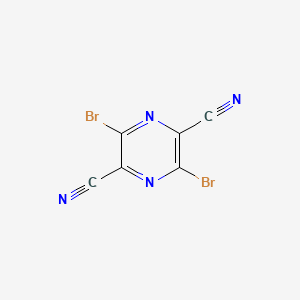

3,6-Dibromopyrazine-2,5-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

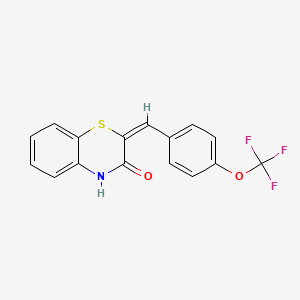

3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the CAS Number: 1391026-27-9 and a molecular weight of 287.9 . It is a solid substance .

Synthesis Analysis

The synthesis of molecules similar to 3,6-Dibromopyrazine-2,5-dicarbonitrile, such as those bearing a thiophene ring directly attached to the pyrazine core, has been achieved through Suzuki–Miyaura cross-coupling reactions .Molecular Structure Analysis

The linear formula of 3,6-Dibromopyrazine-2,5-dicarbonitrile is C6Br2N4 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

While specific chemical reactions involving 3,6-Dibromopyrazine-2,5-dicarbonitrile are not detailed in the search results, dicyanopyrazines, a related class of compounds, have been shown to be powerful photoredox catalysts . They can undergo single electron transfer (SET) either from or to the catalyst/substrate .Physical And Chemical Properties Analysis

3,6-Dibromopyrazine-2,5-dicarbonitrile is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Solar Cells

3,6-Dibromopyrazine-2,5-dicarbonitrile has been used as a solid additive in organic solar cells (OSCs). It has been found to modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection . As a result, a power conversion efficiency (PCE) of 19.67% was achieved in PTQ10/m-BTP-PhC6 binary devices .

Additive Engineering

Additive engineering is a valuable approach for enhancing the PCEs of OSCs. However, the effective solid additive molecules, especially electron-deficient building blocks, that enhance the PCEs of OSCs are still limited. 3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient building block, has shown promise in this area .

Organic Thermoelectrics

The development of low-cost, high-performance n-type polymer semiconductors is crucial for accelerating the application of organic thermoelectrics (OTEs). 3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient unit, is important for the development of n-type polymer semiconductors .

Material Science

3,6-Dibromopyrazine-2,5-dicarbonitrile, with its simple structure and easy synthesis, has been used in material science research. It has been found to be effective in modulating intermolecular interactions and improving molecular packing .

Chemical Synthesis

3,6-Dibromopyrazine-2,5-dicarbonitrile is a useful compound in chemical synthesis due to its simple structure and easy synthesis .

Safety and Handling

While not a direct application, it’s important to note that 3,6-Dibromopyrazine-2,5-dicarbonitrile is classified as a hazardous substance. It has specific storage and handling requirements to ensure safety .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H301+H311+H331-H315-H319, indicating various hazards including toxicity if swallowed, in contact with skin, or if inhaled, as well as causing skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

It is known that the compound is used as a solid additive in organic solar cells (oscs) to enhance their power conversion efficiencies .

Mode of Action

3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient building block, can modulate intermolecular interactions and improve molecular packing . This is beneficial for charge generation, transport, and collection in OSCs .

Biochemical Pathways

Its role in enhancing the efficiency of oscs suggests it may influence electron transport pathways .

Result of Action

The use of 3,6-Dibromopyrazine-2,5-dicarbonitrile as a solid additive in OSCs leads to an enhancement in power conversion efficiencies . Specifically, a power conversion efficiency of 19.67% was achieved in PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs .

Eigenschaften

IUPAC Name |

3,6-dibromopyrazine-2,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVZWWZUTZAEJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Br)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromopyrazine-2,5-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)

![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)

![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)

![2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B2421214.png)